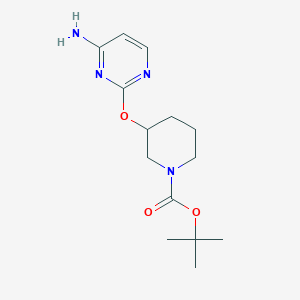

Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the compound due to their structural similarities and potential use in drug discovery and development .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions, starting from commercially available precursors. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium, involving SN2 substitution, reduction, oxidation, and acylation steps, achieving a total yield of 80.2% . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency, which could be applied to the synthesis of "Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate" .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and FT-IR . X-ray crystallography is also employed to determine the crystal structure of these compounds, providing detailed insights into their three-dimensional conformations . Computational methods such as density functional theory (DFT) are used to optimize molecular structures and compare them with experimental data, ensuring the accuracy of the structural information .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including Mitsunobu reaction, allylation, and reactions with aromatic aldehydes to form Schiff base compounds . These reactions are crucial for further functionalization of the piperidine core and demonstrate the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their structural features. For example, the introduction of tert-butyl and other substituents can improve the physicochemical properties of these compounds, making them more suitable for drug-like applications . The presence of intramolecular hydrogen bonds and other non-covalent interactions can affect the stability and reactivity of these molecules . Additionally, computational analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) provide insights into the electronic properties and potential reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research demonstrates the synthesis and characterization of compounds related to Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate, focusing on the synthesis of complex molecules that could serve as intermediates in pharmaceutical development. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur showcases the compound's relevance in synthesizing Schiff base compounds. These compounds are characterized using spectroscopic methods, and their structures are further analyzed through X-ray crystallography, highlighting their potential in material science and drug design due to their molecular and crystal structure stability facilitated by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Stereoselective Synthesis

Stereoselective synthesis plays a critical role in the creation of enantiomerically pure compounds for pharmaceutical applications. Research on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents to form corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates demonstrates the compound's utility in preparing diverse piperidine derivatives. Such derivatives are promising synthons for the preparation of compounds with potential biological activity, showcasing the importance of tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate in drug discovery and development (Moskalenko & Boev, 2014).

Molecular Structure Analysis

The analysis of molecular structures, including the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, reveals detailed insights into their crystal structures and molecular packing. X-ray studies highlight the orientation of side chains and the impact of structural modifications on the compounds' properties, which is essential for designing compounds with desired physical and chemical characteristics for various applications, including pharmaceuticals and materials science (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNHRGBHXHNUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)